molecular formula C16H10N6O4 B12562462 5-Amino-1,3-bis(4-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 192512-78-0

5-Amino-1,3-bis(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12562462
CAS No.: 192512-78-0
M. Wt: 350.29 g/mol
InChI Key: HQXSQWZYPBKWBY-UHFFFAOYSA-N
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Description

5-Amino-1,3-bis(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by the presence of amino, nitrophenyl, pyrazole, and carbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-bis(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions One common method includes the condensation of 4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then subjected to cyclization with malononitrile under basic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-bis(4-nitrophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-1,3-bis(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-bis(4-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The nitrophenyl groups can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-bis(4-nitrophenyl)-1H-pyrazole-4-carbonitrile: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The presence of both amino and nitrophenyl groups in this compound distinguishes it from other pyrazole derivatives. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

192512-78-0

Molecular Formula

C16H10N6O4

Molecular Weight

350.29 g/mol

IUPAC Name

5-amino-1,3-bis(4-nitrophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C16H10N6O4/c17-9-14-15(10-1-3-12(4-2-10)21(23)24)19-20(16(14)18)11-5-7-13(8-6-11)22(25)26/h1-8H,18H2

InChI Key

HQXSQWZYPBKWBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2C#N)N)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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